5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

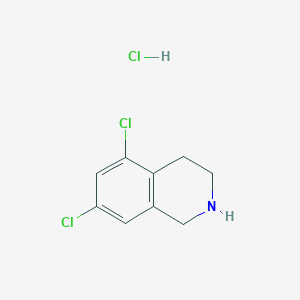

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H10Cl3N . It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 5th and 7th positions and a tetrahydroisoquinoline core. This compound is often used in pharmaceutical and chemical research due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The

Actividad Biológica

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

DCTHIQ demonstrates notable interactions with various enzymes and proteins, influencing several biochemical pathways. Key properties include:

- Enzyme Interactions : DCTHIQ has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme crucial for catecholamine biosynthesis. Additionally, it interacts with cytochrome P450 enzymes, which are vital for drug metabolism.

- Cellular Effects : The compound affects cell signaling pathways and gene expression. For instance, it modulates the activity of transcription factors and signaling molecules, leading to altered cellular metabolism and function .

The mechanisms through which DCTHIQ exerts its biological effects involve several pathways:

- Binding to Biomolecules : DCTHIQ can bind to specific enzymes and receptors, leading to either inhibition or activation of their functions. This binding typically occurs at active sites on the target proteins.

- Neurotransmitter Modulation : Its structural similarity to other isoquinoline derivatives suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This aspect is crucial for exploring its neuroprotective effects.

Biological Activities

DCTHIQ exhibits a range of biological activities that make it a candidate for therapeutic development:

- Neuroprotective Effects : Preliminary studies indicate that DCTHIQ may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders.

- Anti-inflammatory Activity : Research suggests that DCTHIQ could have anti-inflammatory effects, making it relevant for conditions characterized by neuroinflammation.

- Antimicrobial Properties : Similar compounds have shown antibacterial activity against various pathogens. While specific data on DCTHIQ is limited, its analogs suggest a potential for antimicrobial efficacy .

Research Findings and Case Studies

Several studies highlight the biological potential of DCTHIQ and its analogs:

-

Study on Enzyme Inhibition :

- A study demonstrated that DCTHIQ inhibits phenylethanolamine N-methyltransferase effectively, suggesting its role in modulating catecholamine levels.

-

Neuroprotective Research :

- In vitro studies indicated that DCTHIQ protects neuronal cells from oxidative stress-induced damage. The compound's ability to modulate signaling pathways related to cell survival was noted as a significant finding.

- Comparative Analysis with Analog Compounds :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLXYGUEFSFZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503769 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-47-5 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.